![molecular formula C20H23ClN4O2 B2468005 N-(3-chloro-4-methoxyphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide CAS No. 2097921-77-0](/img/structure/B2468005.png)
N-(3-chloro-4-methoxyphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-chloro-4-methoxyphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrrolidine ring, a pyridazine ring, and a piperidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple ring structures and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridazine ring and the piperidine ring also contribute to the three-dimensional structure of the molecule .Applications De Recherche Scientifique
Chemical Modification and Analgesic Activity
Research has shown that compounds structurally related to N-(3-chloro-4-methoxyphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide have been explored for their potential as analgesic agents. For instance, the study on chemical modification of BCTC, a urea-based TRPV1 antagonist, led to the discovery of novel analogs with improved pharmacological profiles, indicating a potential for alleviating chronic pain with reduced side effects (Cunbin Nie et al., 2020).
Antimicrobial and Antiparkinsonian Activities
Another area of application is in the development of antimicrobial and antiparkinsonian agents. Derivatives of related compounds have shown good analgesic and antiparkinsonian activities, suggesting their potential use in treating Parkinson's disease and managing pain (A. Amr et al., 2008).
Anticonvulsant Properties
The structural and electronic properties of certain anticonvulsant drugs have been investigated, revealing insights into their interaction mechanisms and potential enhancements in therapeutic efficacy (Guy Georges et al., 1989).
CB1 Cannabinoid Receptor Interaction
Research has also focused on the molecular interaction of antagonists with the CB1 cannabinoid receptor, providing a foundation for the development of novel therapeutics targeting cannabinoid receptors (J. Shim et al., 2002).
Antimicrobial Agents
The synthesis and antimicrobial activity of new pyridine derivatives have been explored, demonstrating the potential of these compounds as effective antimicrobial agents (N. Patel et al., 2011).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-27-18-6-5-15(12-16(18)21)22-20(26)13-7-9-25(10-8-13)19-11-14-3-2-4-17(14)23-24-19/h5-6,11-13H,2-4,7-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPLSVHGJQUGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.